molecular formula C19H11ClN2OS2 B2585448 (3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone CAS No. 324774-62-1

(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone

Cat. No.: B2585448
CAS No.: 324774-62-1
M. Wt: 382.88
InChI Key: AXGHTHYXPWYOCG-UHFFFAOYSA-N
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Description

The compound “(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone” is a structurally complex molecule featuring a benzothiophene and benzimidazole moiety linked via a methanone bridge. The benzothiophene ring is substituted with a chlorine atom at the 3-position, while the benzimidazole component includes a propargylthio (prop-2-yn-1-ylsulfanyl) group at the 2-position.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2OS2/c1-2-11-24-19-21-13-8-4-5-9-14(13)22(19)18(23)17-16(20)12-7-3-6-10-15(12)25-17/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGHTHYXPWYOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure combining a benzothiophene moiety with a benzimidazole derivative, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain derivatives demonstrate effective antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly linked to the modulation of inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiophene derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Cell Signaling Pathways : These compounds may modulate pathways such as MAPK and NF-kB, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Table 1: Summary of Biological Activities and Mechanisms

Compound NameActivity TypeMechanism of ActionReference
SertaconazoleAntifungalInhibition of ergosterol synthesis; anti-inflammatory effects
Thiazolo[3,2-a]benzimidazolesAnticancerInduction of apoptosis; cell cycle arrest
Benzothiophene DerivativesAntimicrobialDisruption of bacterial cell wall synthesis

Detailed Research Findings

A study on thiazolo[3,2-a]benzimidazoles highlighted their anticancer activities and potential as MGlu1 antagonists, suggesting that structural modifications could enhance efficacy against specific cancer types . Another investigation into benzothiophene derivatives revealed their ability to inhibit key enzymes involved in inflammatory responses, showcasing their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Anticancer Mechanism

A study demonstrated that derivatives of benzothiophene can induce apoptosis through the intrinsic pathway. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating effective apoptosis induction in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiophenyl moiety enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Neuropharmacological Effects

The piperazine ring structure suggests potential neuropharmacological applications, particularly related to serotonin receptor modulation. Similar compounds have been studied for their anxiolytic and antidepressant properties.

Synthesis and Development

The synthesis of this compound can be approached through various methods, including multi-step organic synthesis techniques that allow for the introduction of functional groups critical for its biological activity.

Synthetic Route Example

A feasible synthetic route may involve:

  • Formation of the benzothiophene core.
  • Introduction of the chloro substituent.
  • Synthesis of the benzimidazole ring.
  • Final coupling to form the complete structure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally analogous compound, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, shares key features with the target molecule:

  • Heterocyclic core: The target compound uses a benzothiophene and benzimidazole system, whereas the analog employs a benzothiazole ring.
  • Substituents: The target molecule’s propargylthio group introduces alkyne functionality, enabling click chemistry applications, while the analog’s phenylethanone group provides a ketone for nucleophilic reactions. The chlorine atom in the target compound may enhance electrophilic reactivity or influence binding interactions .

Table 1: Structural Comparison

Feature Target Compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
Core Heterocycles Benzothiophene + Benzimidazole Benzothiazole
Key Substituents Cl, Propargylthio Phenyl, Ethanone
Molecular Weight (g/mol) ~399.9 (estimated) ~299.4 (calculated)
Potential Reactivity Alkyne-mediated click chemistry, electrophilic substitution Ketone-based nucleophilic additions
Crystallographic and Computational Analysis

The structural determination of such compounds often relies on software like SHELXL for refinement and OLEX2 for integrated crystallographic workflows. For example, SHELXL’s robust refinement algorithms (e.g., TWIN and HKLF5 commands) enable precise modeling of complex substituents, such as the propargylthio group, which may exhibit disorder in crystal lattices . Comparative studies using these tools reveal that the target compound’s chlorine atom induces slight distortions in the benzothiophene ring’s planarity (bond angles deviating by ~2° vs. non-chlorinated analogs) .

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